(R)-Citalopram N-Oxide is a derivative of the well-known antidepressant citalopram, specifically the N-oxide form of its (R)-enantiomer. This compound features an oxygen atom bonded to the nitrogen atom in the citalopram structure, which significantly influences its pharmacological properties and metabolic pathways. Its relevance extends to various scientific fields, including medicinal chemistry, pharmacology, and biochemistry, primarily due to its potential therapeutic effects and role in the metabolism of citalopram itself.
(R)-Citalopram N-Oxide is classified as an N-oxide, a type of compound characterized by the presence of an oxygen atom bonded to a nitrogen atom. It is derived from (R)-citalopram through oxidation processes. This compound is particularly interesting for studying the oxidation-reduction dynamics of tertiary amines and their biological implications .
The synthesis of (R)-Citalopram N-Oxide typically involves the oxidation of (R)-citalopram. One prevalent method utilizes hydrogen peroxide as the oxidizing agent. The reaction is generally conducted in organic solvents such as methanol or acetonitrile under mild conditions to avoid over-oxidation.
In industrial settings, continuous flow reactors can be employed for scaling up production, offering enhanced control over reaction conditions and improved safety profiles. Catalysts like titanium silicalite (TS-1) are often used to increase the efficiency of the oxidation process.
The molecular formula for (R)-Citalopram N-Oxide is C20H22BrFN2O, with a molecular weight of approximately 392.31 g/mol. The structure features a bromine atom, a fluorine atom, and a nitrogen atom that is bonded to an oxygen atom, which distinguishes it from its parent compound citalopram.
The presence of the N-oxide group alters the electronic properties of the molecule, impacting its interaction with biological targets such as serotonin transporters .
(R)-Citalopram N-Oxide can participate in several chemical reactions:
Common reagents used include hydrogen peroxide for oxidation, while zinc or iron serves as reducing agents during reduction reactions. The products from these reactions can lead back to (R)-citalopram or yield various substituted derivatives depending on the nucleophile involved .
The mechanism of action for (R)-Citalopram N-Oxide primarily revolves around its interaction with neurotransmitter systems. It has been shown to influence serotonin levels in the brain by binding to serotonin transporters, similar to its parent compound citalopram. This interaction may contribute to its potential antidepressant effects. Furthermore, (R)-Citalopram N-Oxide interacts with cytochrome P450 enzymes involved in drug metabolism, leading to various metabolites that may exhibit different biological activities .
(R)-Citalopram N-Oxide exhibits several notable physical and chemical properties:
These properties are crucial for its application in scientific research and pharmaceutical development .
(R)-Citalopram N-Oxide has various applications across scientific disciplines:
The ongoing research into (R)-Citalopram N-Oxide continues to reveal insights into its pharmacological potential and metabolic pathways, making it a subject of significant interest in both academic and industrial contexts.
(R)-Citalopram N-Oxide is a chiral metabolite derived from the antidepressant drug citalopram, possessing the molecular formula C₂₀H₂₁FN₂O₂ and a molecular weight of 340.39 g/mol [5] [9]. The compound features a stereogenic center at the tertiary amine nitrogen atom that has undergone N-oxidation, resulting in a chiral N-oxide functionality. This structural modification creates two distinct enantiomers: (R)-Citalopram N-Oxide and its mirror image, (S)-Citalopram N-Oxide [3] [6]. The parent compound citalopram contains a single chiral center at the benzylic carbon atom, but N-oxidation introduces a second element of chirality at the formerly planar dimethylamino group [6] [9].
The three-dimensional configuration of (R)-Citalopram N-Oxide significantly influences its biological interactions. The R-enantiomer maintains the core structural elements of citalopram, including the 4-fluorophenyl group, benzofuranyl moiety, and cyano substituent, but the N-oxide modification alters the electronic properties and hydrogen bonding capacity of the dimethylamino group [6] [9]. This transformation converts the basic tertiary amine into a zwitterionic N-oxide with distinct physicochemical behavior. The specific spatial arrangement of atoms around the chiral nitrogen in the R-configuration determines its molecular recognition properties with biological targets, particularly monoamine transporters [5] [10].
Table 1: Structural Identification of (R)-Citalopram N-Oxide
Property | Identifier | Source |
---|---|---|
Systematic Name | 1-[3-(Dimethyloxidoamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarbonitrile | [6] |
CAS Registry Number | 63284-72-0 | [9] |
PubChem CID | 29976317 | [1] |
Molecular Formula | C₂₀H₂₁FN₂O₂ | [1] [5] |
Molecular Weight | 340.39 g/mol | [5] [9] |
Chiral Centers | 2 (Carbon at position 1 and N-oxide) | [6] [9] |
(R)-Citalopram N-Oxide exhibits distinct physicochemical properties compared to its parent compound. The formation of the N-oxide significantly increases the compound's polarity and hydrogen-bonding capacity. Experimental data indicates a predicted pKa value of 4.73 ± 0.40, classifying it as a strong base [6] [9]. This basic character stems from the ability of the N-oxide functionality to accept protons, though its basicity is reduced compared to the tertiary amine in citalopram [6].
Lipophilicity measurements present a complex profile for this chiral metabolite. Calculated logP values show slight variation between prediction methods: ALOGPS predicts a logP of 1.2, while ChemAxon calculations suggest a higher value of 2.64 [6]. This discrepancy highlights the challenges in predicting the behavior of chiral molecules with zwitterionic characteristics. The experimental water solubility is extremely low (0.002 g/L), consistent with its structural features containing aromatic rings and limited hydrophilic groups [6]. The compound shows better solubility in organic solvents such as dimethyl sulfoxide (DMSO) and methanol, though still with limited dissolution capacity [9].
The melting point of racemic Citalopram N-Oxide is reported between 91-93°C, though specific data for the pure R-enantiomer requires further characterization [9]. The compound demonstrates hygroscopic tendencies, necessitating storage under inert atmosphere at low temperatures (-20°C) to maintain stability [9]. These physicochemical properties directly influence the compound's biological behavior, including membrane permeability and distribution patterns.
Table 2: Physicochemical Properties of (R)-Citalopram N-Oxide
Property | Value | Method/Notes |
---|---|---|
Melting Point | 91-93°C (racemate) | Experimental [9] |
Predicted pKa | 4.73 ± 0.40 | Calculated [6] [9] |
logP (ALOGPS) | 1.2 | Predicted [6] |
logP (ChemAxon) | 2.64 | Predicted [6] |
Water Solubility | 0.002 g/L | Predicted [6] |
DMSO Solubility | Slightly soluble | Experimental [9] |
Methanol Solubility | Slightly soluble | Experimental [9] |
Hygroscopicity | Yes | Storage recommendation [9] |
The stereochemical divergence between (R)- and (S)-Citalopram N-Oxide results in significant pharmacological differences despite their identical elemental composition. While both enantiomers share physicochemical properties such as molecular weight and elemental composition, their three-dimensional configurations lead to divergent biological activities [3] [6]. The (S)-enantiomer originates from escitalopram, the pharmacologically active component of citalopram, while the (R)-enantiomer derives from the less active R-citalopram [2] [10].
Enantiomeric purity substantially impacts the compound's interaction with biological targets. Research indicates that the pure (R)-enantiomer may function as a potential 5-hydroxytryptamine (5-HT) inhibitor, though with different binding characteristics compared to its S-counterpart [5] [8]. Studies on the serotonin transporter (SERT) reveal that the R-enantiomer in the parent citalopram exerts an inhibitory effect on the activity of the S-enantiomer, likely through allosteric modulation of the transporter [2] [10]. This antagonistic interaction persists in the N-oxide metabolites, contributing to the superior efficacy observed with escitalopram (S-citalopram) compared to racemic citalopram in clinical settings [2].
The metabolic pathways also demonstrate stereoselectivity. Cytochrome P450 enzymes, particularly CYP2D6, preferentially metabolize specific enantiomers, leading to unequal concentrations of (R)- and (S)-Citalopram N-Oxide in biological systems [6]. This stereoselective metabolism contributes to the observed differences in the pharmacokinetic profiles of the enantiomers. Analytical separation techniques such as chiral chromatography are essential for differentiating these enantiomers in research settings, as conventional analytical methods typically cannot distinguish between them [7] [10].
Pharmacological Relevance and Metabolic Pathways
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0